molecular formula C17H21BrN2O5S B2395454 4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate CAS No. 302936-31-8

4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate

Cat. No.: B2395454
CAS No.: 302936-31-8
M. Wt: 445.33
InChI Key: RUAVZLOYLULTNT-UHFFFAOYSA-N
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Description

4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[46]undecan-3-yl)ethanesulfonate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[46]undecan-3-yl)ethanesulfonate typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic core or the bromophenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)ethanesulfonate
  • 4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate

Uniqueness

Compared to similar compounds, 4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-bromophenyl) 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O5S/c18-13-5-7-14(8-6-13)25-26(23,24)12-11-20-15(21)17(19-16(20)22)9-3-1-2-4-10-17/h5-8H,1-4,9-12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAVZLOYLULTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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